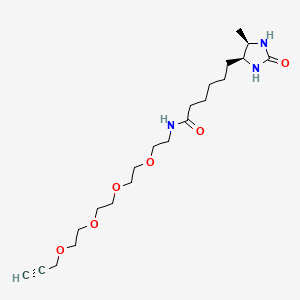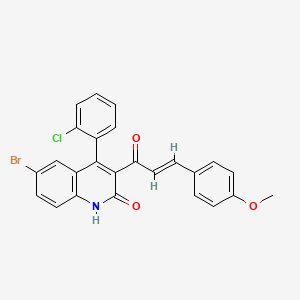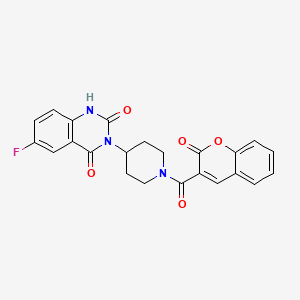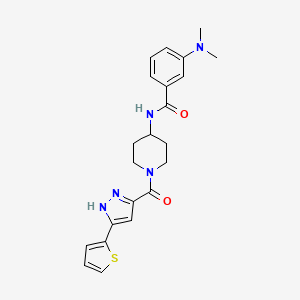
Desthiobiotin Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desthiobiotin Alkyne is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin . This compound is widely used in biochemical applications, particularly in affinity purification and labeling techniques due to its unique binding properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of copper(I) salts, stabilizing ligands, and reducing agents like sodium ascorbate .
Industrial Production Methods
In industrial settings, the production of Desthiobiotin Alkyne involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product . The process is optimized for high yield and minimal byproducts, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Desthiobiotin Alkyne primarily undergoes bio-orthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules in complex biological systems .
Common Reagents and Conditions
The CuAAC reaction typically involves the use of copper(I) salts, stabilizing ligands like THPTA or BTTA, and reducing agents such as sodium ascorbate . The reaction is carried out under mild conditions, often in aqueous environments, to ensure compatibility with biological samples .
Major Products Formed
The primary product formed from the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be used for further biochemical analysis and applications .
Applications De Recherche Scientifique
Desthiobiotin Alkyne has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Desthiobiotin Alkyne involves its ability to undergo CuAAC reactions, forming stable triazole-linked conjugates with azide-bearing molecules . This reaction is facilitated by the presence of copper(I) ions, which act as catalysts, and stabilizing ligands that enhance the efficiency and specificity of the reaction . The resulting conjugates can be used for various biochemical analyses and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin: A naturally occurring vitamin that binds to streptavidin with high affinity.
Azidohomoalanine (AHA): An azide-bearing amino acid used in similar bio-orthogonal reactions.
Alkyne-Choline: Another alkyne-bearing molecule used in click chemistry.
Uniqueness
Desthiobiotin Alkyne is unique due to its lower binding affinity to streptavidin compared to biotin, allowing for gentle elution and recovery of labeled biomolecules . This property makes it particularly useful in applications where harsh elution conditions could damage the target molecules .
Propriétés
Formule moléculaire |
C21H37N3O6 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m1/s1 |
Clé InChI |
CQSNBVBVAYQBHF-MOPGFXCFSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14100747.png)
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100762.png)
![(1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14100766.png)

![1-(4-Methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100777.png)
![2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14100788.png)
![5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride](/img/structure/B14100792.png)
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B14100803.png)

![3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide](/img/structure/B14100810.png)

![6-methyl-5-(prop-2-en-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14100817.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100824.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14100834.png)
